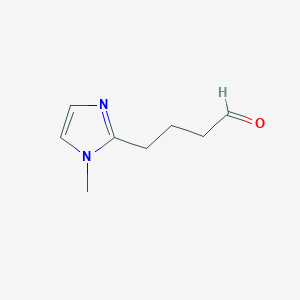

4-(1-methyl-1H-imidazol-2-yl)butanal

Beschreibung

Significance of Imidazole (B134444) and Aldehyde Moieties in Organic and Medicinal Chemistry

The imidazole and aldehyde functional groups are fundamental building blocks in the world of organic chemistry, each contributing unique properties and reactivity that have been harnessed for a multitude of applications, particularly in the development of pharmaceuticals.

The journey of imidazole chemistry began in the 19th century, with its initial synthesis paving the way for the discovery of its presence in naturally occurring and biologically vital molecules. Imidazole itself is a five-membered heterocyclic aromatic ring containing two nitrogen atoms. This structural feature imparts amphoteric properties, allowing it to act as both a weak acid and a weak base.

Historically, the development of synthetic routes to imidazole and its derivatives has been a significant focus of organic chemistry. Early methods, while foundational, often had limitations in terms of yield and substrate scope. Over the decades, a plethora of synthetic strategies have been developed, enabling chemists to construct highly functionalized and diverse imidazole-containing molecules. This has been crucial for the exploration of their therapeutic potential. The imidazole ring is a core component of the essential amino acid histidine, the neurotransmitter histamine (B1213489), and the purine (B94841) bases of DNA. Its prevalence in biological systems has made it a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. Many successful drugs, including antifungal agents and proton pump inhibitors, feature an imidazole core, highlighting its importance in pharmaceutical design. nih.govchemrxiv.org

The aldehyde functional group, characterized by a carbonyl center bonded to a hydrogen atom and a variable R group, is one of the most reactive and versatile functionalities in organic synthesis. The polarity of the carbon-oxygen double bond makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This inherent reactivity allows aldehydes to participate in a wide array of chemical transformations.

Classic reactions such as the Wittig reaction, Grignard reactions, and aldol (B89426) condensations utilize aldehydes as key starting materials for the formation of new carbon-carbon bonds, enabling the construction of complex molecular architectures. Furthermore, aldehydes can be readily oxidized to carboxylic acids or reduced to primary alcohols, providing a gateway to a variety of other functional groups. In medicinal chemistry, the aldehyde group can serve as a pharmacophore, directly interacting with biological targets, or as a synthetic handle for the attachment of other molecular fragments to build more complex drug candidates. The strategic placement of an aldehyde group within a molecule can therefore significantly influence its synthetic accessibility and biological activity.

Rationale for Investigating the Specific Scaffold of 4-(1-methyl-1H-imidazol-2-yl)butanal

The specific structural arrangement of 4-(1-methyl-1H-imidazol-2-yl)butanal presents a compelling case for its investigation. The rationale for studying this particular scaffold is rooted in the synergistic potential of its constituent parts. The 1-methyl-1H-imidazol-2-yl moiety offers a five-membered aromatic ring system with two nitrogen atoms, a structure known to engage in various biological interactions, including hydrogen bonding and metal coordination. The N-methylation prevents tautomerization and provides a fixed substitution pattern, which can be crucial for specific receptor binding.

The butanal side chain provides a flexible four-carbon linker that positions the reactive aldehyde group at a distance from the imidazole ring. This separation can be critical in allowing each functional group to exhibit its characteristic reactivity without significant electronic interference from the other. The aldehyde functionality itself is a key reactive center, capable of undergoing a multitude of synthetic transformations. This makes 4-(1-methyl-1H-imidazol-2-yl)butanal a potentially valuable intermediate for the synthesis of more complex molecules. For instance, the aldehyde could be converted into an amine via reductive amination, an alcohol via reduction, or a carboxylic acid via oxidation, each leading to a new class of imidazole derivatives with potentially distinct biological activities.

From a medicinal chemistry perspective, the combination of a heterocyclic core, known for its drug-like properties, with a reactive aldehyde group makes this scaffold an attractive starting point for the development of novel therapeutic agents. The imidazole ring could act as a scaffold to orient the butanal-derived functional group towards a specific binding pocket in a biological target.

Scope and Objectives of Academic Research on 4-(1-methyl-1H-imidazol-2-yl)butanal

While extensive, detailed research specifically focused on 4-(1-methyl-1H-imidazol-2-yl)butanal is not widely documented in publicly available literature, the scope and objectives for such academic investigation can be logically inferred based on the properties of its constituent moieties.

A primary objective of research on this compound would likely be the exploration of its synthetic utility. This would involve developing efficient and scalable synthetic routes to 4-(1-methyl-1H-imidazol-2-yl)butanal itself, followed by a thorough investigation of its reactivity. Key research questions would include:

What are the most effective methods for the synthesis of the title compound?

How does the imidazole ring influence the reactivity of the aldehyde group, and vice versa?

What novel derivatives can be synthesized from this scaffold through transformations of the aldehyde functionality?

A second major area of investigation would be the evaluation of its biological activity and that of its derivatives. Given the prevalence of imidazole-containing compounds in medicine, a key objective would be to screen 4-(1-methyl-1H-imidazol-2-yl)butanal and its derivatives for a range of biological activities. This could include:

Antimicrobial and antifungal assays to determine its potential as an anti-infective agent.

Anticancer screening against various cell lines to explore its potential as a cytotoxic agent. frontiersin.org

Enzyme inhibition assays, targeting enzymes where imidazole-containing molecules have previously shown activity.

The overarching goal of such academic research would be to establish a foundational understanding of the chemistry and potential biological applications of this specific molecular scaffold, thereby providing a basis for its potential future development in materials science or as a lead compound in drug discovery programs.

Predicted Physicochemical Properties

Due to the limited availability of experimental data for 4-(1-methyl-1H-imidazol-2-yl)butanal, the following table presents predicted physicochemical properties for a structurally related isomer, β-Methyl-1H-imidazole-1-butanal, as provided by the CompTox Chemicals Dashboard. This data is intended to be illustrative of the general properties that might be expected for this class of compounds.

| Property | Predicted Value | Unit |

| Boiling Point | 267 | °C |

| Melting Point | 48.0 | °C |

| Flash Point | 145 | °C |

| Density | 1.05 | g/cm³ |

| Water Solubility | 0.827 | g/L |

| LogKow (Octanol-Water Partition Coefficient) | 0.798 | |

| pKa (Basic) | 5.97 |

Data for β-Methyl-1H-imidazole-1-butanal, sourced from the US EPA CompTox Chemicals Dashboard. epa.gov

Structure

3D Structure

Eigenschaften

Molekularformel |

C8H12N2O |

|---|---|

Molekulargewicht |

152.19 g/mol |

IUPAC-Name |

4-(1-methylimidazol-2-yl)butanal |

InChI |

InChI=1S/C8H12N2O/c1-10-6-5-9-8(10)4-2-3-7-11/h5-7H,2-4H2,1H3 |

InChI-Schlüssel |

LZIMLPGCWMRGFC-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C=CN=C1CCCC=O |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Transformations of 4 1 Methyl 1h Imidazol 2 Yl Butanal

Strategies for the Construction of the 1-methyl-1H-imidazole Core

Debus-Radziszewski and Related Condensation Reactions for Imidazole (B134444) Ring Formation

The Debus-Radziszewski imidazole synthesis is a well-established and versatile method for the formation of the imidazole ring. This reaction typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). A key modification of this reaction for the synthesis of N-substituted imidazoles involves the replacement of ammonia with a primary amine. In the context of constructing the 1-methyl-1H-imidazole core, methylamine (B109427) is utilized as the primary amine source.

The reaction proceeds through the condensation of a dicarbonyl compound (such as glyoxal), formaldehyde, and a mixture of ammonia and methylamine. organic-chemistry.orgresearchgate.net This multi-component reaction (MCR) approach is highly efficient for creating the imidazole scaffold. The general mechanism involves the formation of a diimine intermediate from the dicarbonyl compound and the amines, which then condenses with the aldehyde to form the imidazole ring. organic-chemistry.org

Table 1: Key Features of the Modified Debus-Radziszewski Synthesis for 1-methyl-1H-imidazole

| Feature | Description |

| Reactants | 1,2-Dicarbonyl (e.g., glyoxal), Aldehyde (e.g., formaldehyde), Ammonia, and Methylamine |

| Product | 1-methyl-1H-imidazole |

| Reaction Type | Multi-component condensation |

| Key Advantage | Direct formation of the N-methylated imidazole core in a single step. |

Multi-Component Reaction Approaches for Imidazole Synthesis

Multi-component reactions (MCRs) are highly valued in organic synthesis for their efficiency, atom economy, and the ability to generate molecular complexity in a single step. clockss.org Beyond the Debus-Radziszewski reaction, other MCRs have been developed for the synthesis of substituted imidazoles. These reactions often involve the one-pot combination of an aldehyde, an amine, and a third component, which can vary.

For the synthesis of 1-substituted imidazoles, a primary amine is a crucial reactant. By employing methylamine in these MCRs, the 1-methyl-1H-imidazole core can be effectively constructed. Catalysts such as p-toluenesulfonic acid (PTSA) can be used to facilitate these condensations, leading to good yields under mild conditions. organic-chemistry.org The choice of reactants can be varied to introduce different substituents onto the imidazole ring, offering a high degree of flexibility.

Recent Advancements in Imidazole Synthesis with Green Chemistry Principles

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods. Green chemistry principles have been applied to the synthesis of imidazoles to reduce the use of hazardous reagents and solvents and to improve energy efficiency.

One such approach involves the use of solid-supported catalysts, such as potassium hydroxide (B78521) on alumina (B75360) (KOH/Al2O3), for the N-alkylation of imidazoles. banglajol.info This method offers mild reaction conditions and the potential for catalyst recycling. Another green approach is the use of dimethyl carbonate (DMC) as a methylating agent for N-methylation of imidazoles. DMC is an environmentally benign reagent, and the reaction can often be carried out without a catalyst or solvent at elevated temperatures. nih.gov Furthermore, the use of zeolites as catalysts in continuous flow reactors represents a sustainable method for the production of N-alkyl imidazoles, with water being the only side-product. nih.gov These green methodologies provide efficient and more sustainable routes to the 1-methyl-1H-imidazole core.

Installation and Functionalization of the Butanal Chain on the Imidazole Scaffold

Once the 1-methyl-1H-imidazole core is synthesized, the next critical step is the introduction of the butanal chain at the C2 position. The C2 position of the imidazole ring is known to be acidic and can be deprotonated by a strong base to form a nucleophilic intermediate.

A common and effective method for C2-alkylation is the lithiation of 1-methyl-1H-imidazole. This is typically achieved by treating 1-methyl-1H-imidazole with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures. The resulting 2-lithio-1-methyl-1H-imidazole is a potent nucleophile that can react with a suitable electrophile to introduce the desired side chain. researchgate.netmdpi.com

To install the butanal chain, a four-carbon electrophile with a protected aldehyde functionality is required. A suitable electrophile would be a 4-halobutanal acetal (B89532), for example, 4-bromobutanal (B1274127) diethyl acetal. The reaction of 2-lithio-1-methyl-1H-imidazole with this electrophile would result in the formation of 2-(4,4-diethoxybutyl)-1-methyl-1H-imidazole. The final step would then be the acidic hydrolysis of the diethyl acetal to deprotect the aldehyde and yield 4-(1-methyl-1H-imidazol-2-yl)butanal.

An alternative approach could involve the reaction of 2-lithio-1-methyl-1H-imidazole with gamma-butyrolactone. This would likely form an intermediate ketone which would then require further reduction and functional group manipulation to arrive at the target butanal.

Palladium-catalyzed cross-coupling reactions also offer a powerful tool for the formation of carbon-carbon bonds at the imidazole C2 position. jocpr.com For instance, a 2-halo-1-methyl-1H-imidazole could be coupled with a suitable organometallic reagent containing the butanal synthon.

Derivatization Reactions of 4-(1-methyl-1H-imidazol-2-yl)butanal

The aldehyde functionality in 4-(1-methyl-1H-imidazol-2-yl)butanal is a versatile handle for a wide range of chemical transformations, allowing for the synthesis of a diverse array of derivatives.

Reactions Involving the Aldehyde Functionality

The aldehyde group is highly reactive and can participate in numerous reactions, including oxidation, reduction, and carbon-carbon bond-forming reactions.

Table 2: Common Derivatization Reactions of the Aldehyde Functionality

| Reaction Type | Reagents and Conditions | Product Functional Group |

| Oxidation | Oxidizing agents (e.g., KMnO4, CrO3) | Carboxylic Acid |

| Reduction | Reducing agents (e.g., NaBH4, LiAlH4) | Primary Alcohol |

| Wittig Reaction | Phosphonium (B103445) ylides (e.g., Ph3P=CHR) | Alkene |

| Knoevenagel Condensation | Active methylene (B1212753) compounds, base catalyst | α,β-Unsaturated compound |

| Reductive Amination | Amines, reducing agent (e.g., NaBH(OAc)3) | Amine |

| Cannizzaro Reaction | Concentrated base (for non-enolizable aldehydes) | Alcohol and Carboxylic Acid |

| Perkin Reaction | Acid anhydride, alkali salt of the acid | α,β-Unsaturated aromatic acid |

Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid using various oxidizing agents. This transformation would yield 4-(1-methyl-1H-imidazol-2-yl)butanoic acid, a potentially valuable building block.

Reduction: Reduction of the aldehyde to a primary alcohol can be achieved using reducing agents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). This would produce 4-(1-methyl-1H-imidazol-2-yl)butanol.

Wittig Reaction: The Wittig reaction provides a powerful method for converting aldehydes into alkenes. rsc.orgresearchgate.net Reaction of 4-(1-methyl-1H-imidazol-2-yl)butanal with a phosphonium ylide would lead to the formation of a new carbon-carbon double bond, allowing for the extension of the carbon chain and the introduction of various substituents.

Knoevenagel Condensation: This condensation reaction involves the reaction of the aldehyde with an active methylene compound in the presence of a base catalyst. nih.govwikipedia.org This leads to the formation of an α,β-unsaturated product, which is a valuable intermediate for further synthetic transformations.

Reductive Amination: The aldehyde can be converted into an amine through reductive amination. This one-pot reaction involves the formation of an imine intermediate by reacting the aldehyde with an amine, followed by in-situ reduction with a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). organic-chemistry.orgscielo.br

Cannizzaro Reaction: In the absence of α-hydrogens, aldehydes can undergo a disproportionation reaction in the presence of a strong base, known as the Cannizzaro reaction. nih.govresearchgate.net This reaction would yield a mixture of the corresponding alcohol and carboxylic acid. However, as 4-(1-methyl-1H-imidazol-2-yl)butanal possesses α-hydrogens, it would more likely undergo an aldol-type reaction under basic conditions.

Perkin Reaction: The Perkin reaction is a condensation reaction between an aromatic aldehyde, an acid anhydride, and an alkali salt of the acid to form an α,β-unsaturated aromatic acid. While typically applied to aromatic aldehydes, its applicability to heteroaromatic aldehydes like the title compound could be explored.

Reactivity of the Imidazole Heterocycle

The 1-methyl-1H-imidazole ring in the molecule is an aromatic heterocycle that also exhibits a range of chemical reactivities. The nitrogen atoms in the ring influence its electronic properties and reactivity towards various reagents.

Electrophilic Aromatic Substitution: The imidazole ring is generally susceptible to electrophilic attack due to its electron-rich nature. globalresearchonline.net The substitution typically occurs at the C4 or C5 positions. globalresearchonline.netuobabylon.edu.iq Common electrophilic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. uobabylon.edu.iq

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. uobabylon.edu.iq

Halogenation: Introduction of halogen atoms (e.g., Br, I) using reagents like bromine in chloroform (B151607) or iodine in an alkaline solution. uobabylon.edu.iq

The C2 position is less reactive towards electrophilic attack in a standard imidazole, but if the C4 and C5 positions are blocked, substitution at C2 can occur. uobabylon.edu.iq

Nucleophilic Aromatic Substitution: Nucleophilic substitution on an unsubstituted imidazole ring is generally difficult. globalresearchonline.netpharmaguideline.com However, it can occur if the ring is activated by the presence of strongly electron-withdrawing groups or if a good leaving group (like a halogen) is present on the ring. pharmaguideline.com

The N1 position of the imidazole ring in 4-(1-methyl-1H-imidazol-2-yl)butanal is already substituted with a methyl group. The remaining pyridine-like nitrogen at the N3 position possesses a lone pair of electrons and can act as a nucleophile.

N-Alkylation: The N3 nitrogen can be alkylated using alkyl halides (e.g., methyl iodide) or other alkylating agents. uobabylon.edu.iq This reaction results in the formation of a quaternary imidazolium (B1220033) salt. The regioselectivity of N-alkylation in imidazole derivatives can be influenced by the solvent, base, and the nature of the alkylating agent. beilstein-journals.org For instance, studies on nitroimidazoles have shown that heating can improve the yields of N-alkylated products. derpharmachemica.com

N-Acylation: Acylation of the N3 nitrogen can be achieved using acylating agents such as acyl chlorides or anhydrides. However, imidazoles are known to be somewhat resistant to acylation, and the reaction can sometimes lead to ring-opening under harsh conditions. google.com A milder method for synthesizing 1-acyl imidazoles involves the reaction of an imidazole with a ketene. google.com In the case of 4-(1-methyl-1H-imidazol-2-yl)butanal, acylation would lead to an N-acylimidazolium species.

Table 4: N-Alkylation and N-Acylation of the Imidazole Ring

| Reaction Type | Reagent | Product |

|---|---|---|

| N-Alkylation | Methyl Iodide (CH₃I) | 1,3-dimethyl-2-(4-oxobutyl)-1H-imidazol-3-ium iodide |

| N-Acylation | Acetyl Chloride (CH₃COCl) | 3-acetyl-1-methyl-2-(4-oxobutyl)-1H-imidazol-3-ium chloride |

The N3 nitrogen atom of the 1-methyl-1H-imidazole ring has a lone pair of electrons that is available for coordination with metal ions. researchgate.net This makes imidazole and its derivatives excellent ligands in coordination chemistry. d-nb.info They can coordinate to a wide variety of transition metals to form stable coordination polymers and metal-organic frameworks (MOFs). mdpi.comnih.gov

The coordination of the imidazole moiety in 4-(1-methyl-1H-imidazol-2-yl)butanal to a metal center would depend on the specific metal ion and the reaction conditions. The ligand can act as a monodentate ligand through the N3 nitrogen. If the butanal moiety is transformed, for example, into a carboxylate or an alcohol, the molecule could potentially act as a bidentate or even a polydentate ligand, coordinating to the metal center through both the imidazole nitrogen and the functional group on the side chain. The resulting metal complexes can exhibit interesting structural, magnetic, and photoluminescent properties. nih.gov

Stereoselective Synthesis of Chiral Analogues of 4-(1-methyl-1H-imidazol-2-yl)butanal

The creation of chiral analogues of 4-(1-methyl-1H-imidazol-2-yl)butanal hinges on the asymmetric construction of the stereocenter at the C4 position of the butanal chain. Two primary strategies can be envisaged: the organocatalytic asymmetric Michael addition of the imidazole moiety to an enal, and the N-heterocyclic carbene-catalyzed conjugate addition to an unsaturated aldehyde.

Organocatalytic Asymmetric Michael Addition of 1-Methylimidazole (B24206)

A promising approach for the enantioselective synthesis of chiral 4-(1-methyl-1H-imidazol-2-yl)butanal analogues involves the conjugate addition of 1-methylimidazole to an α,β-unsaturated aldehyde, such as crotonaldehyde (B89634), under the influence of a chiral organocatalyst. Chiral secondary amines, like MacMillan imidazolidinones or diarylprolinol silyl (B83357) ethers, are well-established catalysts for activating enals towards nucleophilic attack via the formation of a transient chiral enamine intermediate. acs.org

The proposed catalytic cycle would begin with the reaction of the chiral secondary amine catalyst with the α,β-unsaturated aldehyde to form a chiral iminium ion. This activation lowers the LUMO of the enal, facilitating the nucleophilic attack of 1-methylimidazole at the β-position. The stereochemistry of this addition is directed by the chiral environment created by the catalyst, which effectively shields one face of the iminium ion, leading to the preferential formation of one enantiomer. Subsequent hydrolysis of the resulting enamine intermediate would release the chiral aldehyde product and regenerate the catalyst.

The efficacy of such a transformation would be contingent on several factors, including the choice of catalyst, solvent, and reaction conditions. Below is a table illustrating the application of various chiral organocatalysts in analogous asymmetric Michael additions to enals, which supports the feasibility of this proposed route.

| Catalyst | Michael Acceptor | Nucleophile | Solvent | Yield (%) | ee (%) |

| (S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one | Crotonaldehyde | Dibenzyl malonate | Toluene | 95 | 93 |

| (S)-Diphenylprolinol silyl ether | Cinnamaldehyde | Dimethyl malonate | CH2Cl2 | 98 | 99 |

| (S)-2-(Triflylaminomethyl)pyrrolidine | Crotonaldehyde | Nitroalkane | Hexane | 92 | 95 |

N-Heterocyclic Carbene (NHC)-Catalyzed Conjugate Addition

An alternative strategy for the stereoselective synthesis of chiral 4-(1-methyl-1H-imidazol-2-yl)butanal analogues could employ chiral N-heterocyclic carbenes (NHCs) as organocatalysts. pnas.orgacs.org NHCs are known to react with α,β-unsaturated aldehydes to generate chiral homoenolate equivalents. This reactive intermediate could then participate in a conjugate addition reaction with a suitable Michael acceptor.

In a potential synthetic pathway, a chiral NHC would add to the aldehyde functionality of crotonaldehyde to form a Breslow intermediate, which then isomerizes to a chiral homoenolate. This nucleophilic species could, in principle, react with an electrophile that introduces the 1-methyl-1H-imidazol-2-yl moiety or a precursor thereof. The stereochemical outcome of the reaction would be dictated by the chiral environment of the NHC catalyst.

While this approach is mechanistically more complex, the versatility of NHC catalysis in asymmetric synthesis suggests its potential applicability. The following table provides examples of chiral NHC catalysts and their successful application in enantioselective conjugate addition reactions involving α,β-unsaturated aldehydes, underscoring the potential of this methodology. pnas.orgacs.org

| Chiral NHC Precursor | Substrate | Reagent | Solvent | Yield (%) | ee (%) |

| Camphor-derived triazolium salt | Cinnamaldehyde | 1,3-Dicarbonyl compound | Toluene | 85 | 92 |

| Aminoindanol-derived triazolium salt | Crotonaldehyde | Malonate ester | THF | 90 | 95 |

| Phenyl-imidazolidine-based carbene | Acrolein | Nitroalkane | CH2Cl2 | 88 | 91 |

It is important to reiterate that the synthetic routes detailed above are proposed methodologies based on well-established principles in asymmetric catalysis. The successful implementation of these strategies for the synthesis of chiral analogues of 4-(1-methyl-1H-imidazol-2-yl)butanal would require empirical optimization of reaction conditions.

Advanced Spectroscopic and Chromatographic Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity and Topography

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. Through the application of one-dimensional and two-dimensional experiments, a complete map of the proton and carbon framework, as well as their spatial relationships, can be constructed.

One-dimensional NMR provides fundamental information about the chemical environment of each proton and carbon atom within the 4-(1-methyl-1H-imidazol-2-yl)butanal molecule.

The ¹H NMR spectrum is expected to show distinct signals for each unique proton. The aldehyde proton (-CHO) would appear significantly downfield, typically in the range of δ 9.5-10.0 ppm. The protons on the butanal chain would exhibit characteristic multiplets, while the N-methyl group would present as a sharp singlet. The two protons on the imidazole (B134444) ring are in different chemical environments and would appear as distinct signals. The integration of these signals corresponds to the number of protons in each environment, confirming the 3:2:2:2:1:1:1 proton ratio for the molecule. docbrown.info

The ¹³C NMR spectrum , which is typically proton-decoupled, reveals a single peak for each unique carbon atom. The carbonyl carbon of the aldehyde is the most deshielded, appearing far downfield (around 200 ppm). docbrown.infooregonstate.edu The carbons of the imidazole ring would resonate in the aromatic region, while the aliphatic carbons of the butanal chain and the N-methyl carbon would appear at higher field strengths. hmdb.ca

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-(1-methyl-1H-imidazol-2-yl)butanal

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Imidazole-CH (C4) | ~7.0 | ~128 |

| Imidazole-CH (C5) | ~6.8 | ~121 |

| N-CH₃ | ~3.6 (s) | ~33 |

| γ-CH₂ | ~2.8 (t) | ~25 |

| β-CH₂ | ~2.0 (m) | ~22 |

| α-CH₂ | ~2.5 (dt) | ~45 |

Note: Predicted values are based on typical chemical shifts for analogous functional groups and structures. docbrown.infodocbrown.info s = singlet, t = triplet, dt = doublet of triplets, m = multiplet.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through two or three bonds. For 4-(1-methyl-1H-imidazol-2-yl)butanal, COSY would show a clear correlation pathway along the butanal chain: from the aldehyde proton to the α-CH₂ protons, from the α-CH₂ to the β-CH₂, and from the β-CH₂ to the γ-CH₂. This confirms the linear connectivity of the butyl group.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). youtube.com This allows for the unambiguous assignment of each CH, CH₂, and CH₃ group. For instance, the proton signal at ~3.6 ppm would correlate with the carbon signal at ~33 ppm, confirming this pair as the N-methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides crucial information about longer-range connectivity by showing correlations between protons and carbons that are two or three bonds apart. youtube.com This technique is vital for connecting the different fragments of the molecule. Key expected correlations include:

A correlation from the γ-CH₂ protons of the butanal chain to the C2 carbon of the imidazole ring, definitively linking the side chain to the heterocyclic ring.

Correlations from the N-methyl protons to both the C2 and C5 carbons of the imidazole ring.

A correlation from the aldehyde proton to the α-carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their bonding connectivity. NOESY can be used to confirm the substitution pattern on the imidazole ring. For example, a spatial correlation would be expected between the protons of the N-methyl group and the H5 proton on the imidazole ring, confirming their proximity.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby offering definitive proof of molecular weight and structural features. docbrown.info

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the determination of the exact molecular formula of a compound from its monoisotopic mass. For 4-(1-methyl-1H-imidazol-2-yl)butanal, the molecular formula is C₈H₁₂N₂O. HRMS would be used to confirm the exact mass of the molecular ion (e.g., [M+H]⁺), which must match the calculated theoretical mass, thereby verifying the elemental composition. researchgate.netresearchgate.net

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (such as the molecular ion, [M]⁺ or [M+H]⁺), which is then subjected to collision-induced dissociation to produce a spectrum of product ions. uab.eduuab.edu Analyzing these fragmentation patterns provides powerful insights into the molecule's structure. researchgate.netdocbrown.info

For 4-(1-methyl-1H-imidazol-2-yl)butanal, key fragmentation pathways would include:

Cleavage of the Butyl Side Chain: A primary fragmentation would be the cleavage of the bond between the butanal chain and the imidazole ring, leading to the formation of a stable 1-methyl-1H-imidazolyl cation or a related fragment.

α-Cleavage: Fission of the bond adjacent to the carbonyl group is a characteristic fragmentation for aldehydes, which could result in the loss of a hydrogen radical (M-1) or the formyl radical (M-29). miamioh.edu

McLafferty Rearrangement: A characteristic rearrangement for aldehydes and ketones with a γ-hydrogen, this process involves the transfer of a hydrogen atom to the carbonyl oxygen, followed by the cleavage of the α-β carbon bond. This would result in a characteristic neutral loss. docbrown.info

Analysis of the resultant product ions in the MS/MS spectrum helps to piece together the molecular structure, confirming the presence of the butanal side chain and its attachment to the methyl-imidazole core.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy is particularly useful for identifying polar bonds. The IR spectrum of 4-(1-methyl-1H-imidazol-2-yl)butanal would be dominated by a very strong, sharp absorption band characteristic of the aldehyde C=O carbonyl stretch, typically found in the range of 1720-1740 cm⁻¹. docbrown.info Another key feature would be the C-H stretch of the aldehyde group, which appears as two distinct peaks between 2880 and 2650 cm⁻¹. docbrown.info Other expected absorptions include C-H stretches from the alkyl chain and the imidazole ring (around 2850-3100 cm⁻¹) and C=N/C=C stretching vibrations from the imidazole ring (around 1500-1650 cm⁻¹). nist.govresearchgate.net

Raman Spectroscopy provides complementary information to IR, being particularly sensitive to non-polar bonds and symmetric vibrations. The C=C and C=N bonds of the aromatic imidazole ring would be expected to produce strong signals in the Raman spectrum.

Table 2: Characteristic IR Absorption Bands for 4-(1-methyl-1H-imidazol-2-yl)butanal

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aldehyde C-H | Stretch | ~2880 and ~2750 | Medium, Sharp |

| Alkyl C-H | Stretch | 2850-2975 | Medium to Strong |

| Aldehyde C=O | Stretch | 1720-1740 | Strong, Sharp |

Note: Wavenumber ranges are based on typical values for the specified functional groups. docbrown.inforesearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for investigating the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorbance (λmax) and the intensity of the absorption (molar absorptivity, ε) are characteristic of the molecule's chromophores—the parts of the molecule that absorb light.

For 4-(1-methyl-1H-imidazol-2-yl)butanal, the UV-Vis spectrum is predicted to exhibit absorptions characteristic of both the substituted imidazole ring and the aliphatic aldehyde functional group.

π → π Transitions:* The imidazole ring contains a conjugated π-electron system. This will give rise to intense absorptions corresponding to π → π* transitions. Based on data for similar 1,2-disubstituted imidazole derivatives, these transitions are expected to appear in the range of 210-240 nm. slideserve.comresearchgate.net

n → π Transitions:* The butanal moiety contains a carbonyl group (C=O). The oxygen atom has non-bonding electrons (n-electrons) that can be excited to an anti-bonding π* orbital. This n → π* transition is symmetry-forbidden, resulting in a characteristically weak absorption band. For simple aliphatic aldehydes, this band typically appears in the 270-300 nm region. jove.commasterorganicchemistry.com

The analysis of the UV-Vis spectrum provides crucial information on the electronic structure. The presence of both the high-intensity, short-wavelength band and the low-intensity, long-wavelength band would be consistent with the proposed structure, confirming the presence of both the imidazole and aldehyde chromophores. The exact λmax values can be influenced by the solvent polarity.

| Electronic Transition | Predicted λmax (nm) | Predicted Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Associated Moiety |

|---|---|---|---|

| π → π | ~235 | High (~8,000 - 15,000) | 1-methyl-1H-imidazole ring |

| n → π | ~285 | Low (~15 - 50) | Butanal (C=O group) |

X-Ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal of the compound, a unique diffraction pattern is generated. Mathematical analysis of this pattern allows for the calculation of the electron density map of the molecule, revealing exact atomic positions, bond lengths, bond angles, and torsional angles.

For 4-(1-methyl-1H-imidazol-2-yl)butanal, obtaining a single crystal suitable for X-ray diffraction would provide unequivocal proof of its structure. The analysis would yield:

Molecular Confirmation: Absolute confirmation of the connectivity of the 1-methyl-1H-imidazole ring to the butanal chain at the C2 position.

Conformational Analysis: The preferred conformation of the flexible butanal side chain in the solid state.

Intermolecular Interactions: Insights into how the molecules pack in the crystal lattice, identifying key interactions such as hydrogen bonds (e.g., involving the aldehyde oxygen) or π-stacking of the imidazole rings, which govern the solid-state properties of the material. researchgate.netresearchgate.net

While specific crystal data for the title compound is not available, analysis of structurally related 1,2-disubstituted imidazoles allows for the prediction of likely crystallographic parameters. researchgate.netmdpi.comacs.org

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pca2₁ |

| a (Å) | ~8.5 - 12.0 |

| b (Å) | ~7.0 - 10.0 |

| c (Å) | ~14.0 - 18.0 |

| β (°) | ~90 - 105 (for Monoclinic) |

| Volume (ų) | ~1100 - 1600 |

| Z (molecules per unit cell) | 4 |

Chromatographic Techniques for Separation, Purity Analysis, and Reaction Monitoring

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. A mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. The various constituents of the mixture travel at different speeds, causing them to separate.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the purity assessment and quantification of non-volatile or thermally unstable compounds. For 4-(1-methyl-1H-imidazol-2-yl)butanal, a reversed-phase HPLC (RP-HPLC) method is most appropriate.

In RP-HPLC, the stationary phase is nonpolar (e.g., octadecylsilane, C18), and the mobile phase is a polar solvent mixture, typically water or a buffer combined with a more nonpolar organic solvent like acetonitrile (B52724) or methanol. nih.govnih.gov The separation is based on the differential partitioning of the analyte between the two phases. Due to its moderate polarity, 4-(1-methyl-1H-imidazol-2-yl)butanal would be well-retained on a C18 column and could be eluted with a suitable gradient of water and acetonitrile. Detection is commonly achieved using a UV detector set to a wavelength where the compound absorbs, such as the predicted λmax of ~235 nm. cmes.org This method allows for the separation of the target compound from starting materials, by-products, and degradation products, enabling precise purity determination (e.g., >99%).

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start at 10% B, ramp to 90% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 235 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. Given its predicted boiling point, 4-(1-methyl-1H-imidazol-2-yl)butanal is sufficiently volatile for GC analysis. The technique is highly sensitive and provides excellent resolution, making it suitable for detecting trace impurities.

The sample is injected into a heated inlet, where it is vaporized and swept by a carrier gas (e.g., helium, nitrogen) onto a capillary column. The column contains a stationary phase, and separation occurs based on the analyte's boiling point and its interactions with this phase. For a basic compound like an imidazole derivative, a mid-polarity column (e.g., a wax column deactivated for bases or a phenyl-methylpolysiloxane phase) is often recommended to prevent peak tailing caused by interactions with acidic sites on the column. chromforum.orgnih.gov A Flame Ionization Detector (FID) is commonly used for detection, providing high sensitivity for organic compounds. acs.org

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used extensively in synthetic organic chemistry to monitor the progress of a reaction. nih.govchemrxiv.org A TLC plate is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, usually silica (B1680970) gel.

To monitor the synthesis of 4-(1-methyl-1H-imidazol-2-yl)butanal, small aliquots of the reaction mixture are spotted onto a TLC plate alongside the starting materials. The plate is then developed in a sealed chamber with a suitable solvent system (mobile phase), such as a mixture of ethyl acetate (B1210297) and hexanes. The different components travel up the plate at different rates depending on their polarity and affinity for the stationary phase. The disappearance of starting material spots and the appearance of a new product spot indicate the reaction's progression. The spots can be visualized under a UV lamp (at 254 nm), where the conjugated imidazole ring will absorb light and appear as a dark spot on the fluorescent background. nih.gov

Theoretical and Computational Chemistry Studies on 4 1 Methyl 1h Imidazol 2 Yl Butanal

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in modern chemistry for predicting the electronic properties and reactivity of molecules from first principles.

Density Functional Theory (DFT) Applications for Molecular Geometry and Energy Landscapes

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a molecule like 4-(1-methyl-1H-imidazol-2-yl)butanal, DFT calculations would be employed to determine its most stable three-dimensional structure (optimized molecular geometry) by finding the minimum energy conformation. These calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy. Furthermore, by mapping the potential energy surface, researchers can identify various stable conformers and the energy barriers for transition between them, providing a detailed "energy landscape" of the molecule. Such studies are crucial for understanding the molecule's flexibility and preferred shapes.

Frontier Molecular Orbital (HOMO/LUMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. For 4-(1-methyl-1H-imidazol-2-yl)butanal, analysis of the HOMO and LUMO would reveal the probable sites for nucleophilic and electrophilic attack. The HOMO is often localized on the electron-rich imidazole (B134444) ring, while the LUMO may be centered on the electron-deficient carbonyl carbon of the butanal group.

Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. It is used to predict how a molecule will interact with other charged species. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, such as the nitrogen atoms of the imidazole ring or the oxygen of the carbonyl group. Regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack, like the carbonyl carbon and hydrogens attached to the ring. Analysis of the MEP for 4-(1-methyl-1H-imidazol-2-yl)butanal would provide critical insights into its intermolecular interaction patterns and reactive sites.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of 4-(1-methyl-1H-imidazol-2-yl)butanal would involve systematically studying the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds, particularly within the flexible butanal side chain. This analysis identifies the most stable, low-energy conformers.

Molecular Dynamics (MD) simulations would complement this by simulating the movement of the atoms in the molecule over time, providing a dynamic view of its conformational flexibility and behavior in different environments (e.g., in a solvent). MD simulations can reveal how the molecule explores its energy landscape and the timescales of conformational changes, which is essential for understanding its interactions with biological macromolecules.

In Silico Prediction of Receptor Binding and Protein Interactions (Excluding Human Clinical Context)

In silico methods are computational techniques used to predict the interaction of small molecules with biological targets like proteins and enzymes.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a larger molecule, typically a protein receptor, to form a stable complex. For 4-(1-methyl-1H-imidazol-2-yl)butanal, docking studies would be performed against various non-human protein targets to predict its binding mode and affinity. The process involves placing the ligand in the binding site of the protein and calculating a "docking score," which estimates the binding free energy. These studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and specific amino acid residues in the protein's active site. Such information is foundational in fields like agrochemistry and veterinary medicine for the rational design of new active compounds.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are pivotal in modern medicinal chemistry and materials science for predicting the biological activity and physicochemical properties of chemical compounds, respectively. While specific QSAR and QSPR studies exclusively focused on 4-(1-methyl-1H-imidazol-2-yl)butanal are not extensively documented in publicly available literature, a wealth of research on analogous imidazole derivatives provides a strong framework for understanding the potential relationships between the structure of this compound and its activity or properties.

QSAR studies on various imidazole derivatives have successfully correlated molecular descriptors with a wide range of biological activities, including antifungal, anticancer, anti-HIV, and corrosion inhibition properties. researchgate.netnih.goviosrjournals.org These studies typically employ computational methods to calculate various descriptors that quantify different aspects of a molecule's structure. These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological parameters.

For instance, in the context of antifungal activity, QSAR models for imidazole derivatives often reveal the importance of descriptors such as the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied molecular orbital (LUMO) energy, dipole moment, and logP (a measure of lipophilicity). researchgate.net The electronic properties influence how the molecule interacts with biological targets, while lipophilicity affects its ability to cross cell membranes. iosrjournals.org Similarly, for corrosion inhibition, descriptors related to the molecule's ability to adsorb onto a metal surface, such as the energy of the HOMO and the charge distribution, are often found to be critical. scientific.net

The general approach in these studies involves developing a statistically significant mathematical model that relates these descriptors to the observed activity. A hypothetical QSAR model for a series of imidazole derivatives might take the form of a multiple linear regression (MLR) equation:

Biological Activity = c1(Descriptor 1) + c2(Descriptor 2) + ... + constant

Where c1, c2, etc., are coefficients determined from the regression analysis. The predictive power of such models is then rigorously tested using both internal and external validation methods. nih.gov

The following interactive data table illustrates the types of molecular descriptors that are commonly employed in QSAR and QSPR studies of imidazole-containing compounds and their typical influence on biological activity.

| Descriptor Category | Specific Descriptor | Typical Influence on Biological Activity |

| Electronic | HOMO Energy (Highest Occupied Molecular Orbital) | Higher values often correlate with increased electron-donating ability, potentially enhancing interactions with electron-accepting sites on biological targets. |

| Electronic | LUMO Energy (Lowest Unoccupied Molecular Orbital) | Lower values indicate a greater electron-accepting ability, which can be crucial for certain reaction mechanisms or binding interactions. |

| Steric | Molar Refractivity (MR) | Reflects the volume occupied by a molecule or substituent. Its influence can be positive or negative depending on the size and shape of the receptor's active site. |

| Hydrophobic | LogP (Partition Coefficient) | A measure of a compound's lipophilicity. An optimal LogP value is often required for good bioavailability, as it governs membrane permeability. |

| Topological | Wiener Index | A distance-based topological index that reflects the branching of the molecular skeleton. It can be related to molecular compactness and surface area. |

While a dedicated QSAR/QSPR model for 4-(1-methyl-1H-imidazol-2-yl)butanal is not available, the principles derived from studies on related imidazole derivatives suggest that its biological and physicochemical properties would be influenced by a combination of its electronic structure, size, shape, and hydrophobicity.

Biological Research and Mechanistic Investigations of 4 1 Methyl 1h Imidazol 2 Yl Butanal and Its Analogues Excluding Human Clinical Data and Safety/adverse Effects

In Vitro Studies on Enzyme Inhibition and Activation

Imidazole (B134444) analogues have been extensively studied as modulators of enzyme activity. Their ability to coordinate with metal ions in enzyme active sites and form hydrogen bonds contributes to their inhibitory potential. ajrconline.org

A series of 2,4-1H-imidazole carboxamides were identified as potent and highly selective inhibitors of transforming growth factor β-activated kinase 1 (TAK1), an enzyme involved in pro-survival and inflammatory signaling pathways. nih.gov A scaffold-hopping approach from a pyrrole-based compound led to imidazole derivatives with increased biochemical potency. nih.gov Similarly, imidazole-based compounds have shown significant inhibitory activity against cholinesterases. One study on novel imidazole derivatives reported a compound (7j) with an IC50 value of 0.26 ± 0.07 μM against acetylcholinesterase (AChE) and another (7c) with an IC50 of 0.08 ± 0.01 μM against butyrylcholinesterase (BChE). researchgate.net Further research into imidazotriazole-based thiazolidinone derivatives identified a lead compound with IC50 values of 6.70 µM and 7.10 µM against AChE and BuChE, respectively. nih.gov

Other studies have demonstrated the inhibitory effects of imidazole derivatives on different enzyme classes. For instance, certain imidazole-derived ethers exhibited potent inhibition of human carbonic anhydrase (hCA) isozymes, with IC50 values ranging from 4.13 to 15.67 nM for hCA I and 5.65 to 14.84 nM for hCA II. acs.org Additionally, some imidazole antimycotics are known to be powerful inhibitors of cytochrome P450 enzymes. nih.gov

| Compound/Derivative Class | Target Enzyme | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| Imidazole Derivative 7j | Acetylcholinesterase (AChE) | 0.26 ± 0.07 μM | researchgate.net |

| Imidazole Derivative 7c | Butyrylcholinesterase (BChE) | 0.08 ± 0.01 μM | researchgate.net |

| Imidazotriazole-based Thiazolidinone | Acetylcholinesterase (AChE) | 6.70 µM | nih.gov |

| Imidazotriazole-based Thiazolidinone | Butyrylcholinesterase (BChE) | 7.10 µM | nih.gov |

| Imidazole-derived Ethers (Compound 17, 19-24) | Carbonic Anhydrase I (hCA I) | 4.13 - 15.67 nM | acs.org |

| Imidazole-derived Ethers (Compound 17, 19-24) | Carbonic Anhydrase II (hCA II) | 5.65 - 14.84 nM | acs.org |

Receptor Binding Assays and Ligand Affinity in Model Systems

The imidazole scaffold is a key component of ligands for various receptors, particularly in the central nervous system. The electron-rich nature of the ring allows it to interact with receptor binding sites, leading to agonistic or antagonistic activity. nih.govencyclopedia.pub

Imidazole derivatives have been identified as potent modulators of serotonin (B10506) (5-HT) receptors. A series of arylpiperazine derivatives containing an imidazole core were evaluated for their binding affinity to 5-HT2A and 5-HT2C receptors, as well as the serotonin transporter (SERT). acs.org One compound in this series demonstrated high affinity across multiple 5-HT receptors, with IC50 values ranging from 4.9 to 19 nM. acs.org Another study focused on developing selective 5-HT7 receptor agonists, resulting in a fluorinated indole-imidazole derivative with a high affinity (Ki = 0.78 nM). nih.gov

The histamine (B1213489) H3 receptor, a key regulator of neurotransmitter release, has also been a major target for imidazole-based ligands. nih.gov While many H3 antagonists are imidazole-based, research has also explored non-imidazole structures to improve pharmacological profiles. nih.govnih.gov One study characterized a non-imidazole alkylpiperidine derivative that showed high binding affinity at rat brain H3 receptors and potent antagonism at human H3 receptors expressed in SK-N-MC cells, with a pKi of 8.35 and a pA2 of 8.22, respectively. nih.gov

| Compound/Derivative Class | Target Receptor | Model System | Affinity Value | Reference |

|---|---|---|---|---|

| Fluorinated Indole-Imidazole | Serotonin 5-HT7 | - | Ki = 0.78 nM | nih.gov |

| Arylpiperazine-Imidazole Derivative (Compound 40) | Serotonin Receptors (5-HT1A, 5-HT2A/2C, 5-HT7) & SERT | - | IC50 = 4.9 - 19 nM | acs.org |

| Alkylpiperidine Derivative (Compound 5) | Histamine H3 | Rat Brain / Human H3-SK-N-MC cells | pKi = 8.35 | nih.gov |

Cell-Based Assays for Cellular Response and Pathway Modulation (e.g., specific cell lines for mechanistic insight)

Cell-based assays provide a crucial platform for understanding the molecular mechanisms through which imidazole analogues exert their biological effects, bridging the gap between enzyme/receptor activity and cellular outcomes.

Several studies have demonstrated that imidazole derivatives can modulate key cellular signaling pathways and interfere with cell cycle progression. For instance, certain novel imidazole derivatives were found to reduce the proliferation of myeloid leukemia cell lines (NB4 and K562) by downregulating the AXL-Receptor Tyrosine Kinase (AXL-RTK) and target genes of the Wnt/β-catenin pathway, such as c-Myc and Axin2. nih.gov

Other imidazole analogues have been shown to directly impact the cell cycle. One imidazole derivative, NSC 771432, was found to induce cell cycle arrest in the G2/M phase in A549 lung cancer cells. researchgate.netrsc.org Similarly, other studies have reported that imidazole-based compounds can cause cell cycle arrest at the G2/M phase or the S phase, ultimately disrupting mitotic spindle formation and leading to apoptotic cell death. mdpi.comwisdomlib.org The inhibition of kinases like TAK1 by imidazole carboxamides can also contribute to these effects by sensitizing tumor cells to apoptosis-inducing signals. nih.gov

The anti-proliferative and pro-apoptotic potential of imidazole derivatives has been extensively investigated in a variety of cancer cell lines. These studies aim to elucidate the molecular mechanisms of action rather than to make therapeutic claims.

A series of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles were evaluated for their anti-cancer potential against the National Cancer Institute's 60 human cancer cell line panel. rsc.org One compound, NSC 771432, was shown to inhibit anchorage-independent growth and induce cellular senescence and apoptosis in A549 lung cancer cells. researchgate.netrsc.org In myeloid leukemia cell lines NB4 and K562, imidazole derivatives were shown to induce apoptosis, which was linked to their anti-proliferative effects. nih.gov

The cytotoxic effects of various imidazole analogues have been quantified in numerous studies. For example, novel benzothiazole-based imidazole derivatives were tested against C6 (rat glioma) and HepG2 (liver) cancer cells, with the most active compound showing an IC50 value of 15.67 µg/mL against the C6 line. researchgate.net In another study, a series of imidazole derivatives of dehydroabietic acid exhibited potent activity against MCF-7 breast cancer cells with an IC50 of 0.87 μM, an effect linked to the activation of intracellular reactive oxygen species (ROS) and apoptosis. mdpi.com Furthermore, certain imidazolo-tetrazine derivatives demonstrated significant cytotoxic effects on HeLa cervical cancer cells, reducing cell viability and inhibiting colony formation. wisdomlib.org

| Compound/Derivative Class | Cell Line | Cancer Type | Activity (IC50/GI50) | Reference |

|---|---|---|---|---|

| Benzimidazole-pyrazole derivative (37) | A549 | Lung | 2.2 μM | nih.gov |

| Thiazole-benzimidazole derivative (45) | MCF-7 | Breast | 5.96 μM | nih.gov |

| Imidazole derivative of dehydroabietic acid (51) | MCF-7 | Breast | 0.87 μM | mdpi.com |

| N-fused imidazole (17a-17e) | MCF-7 | Breast | Potent activity | nih.gov |

| Benzothiazole-based imidazole (7) | C6 | Glioma | 15.67 µg/mL | researchgate.net |

| 3-methoxy flavone (B191248) derivative (Cv) | MDA-MB-231 | Breast | 5.44 ± 1.66 µg/ml | researchgate.net |

Antimicrobial and Antifungal Activity in Microbiological Models

The imidazole ring is a cornerstone of many antimicrobial and antifungal agents. Its mechanism of action often involves the disruption of microbial cell wall synthesis, protein synthesis, or DNA replication. nih.gov

The antibacterial properties of imidazole derivatives have been confirmed against both Gram-positive and Gram-negative bacteria, including clinically relevant species like Staphylococcus aureus and Escherichia coli. nih.govsemanticscholar.org

In one study, newly synthesized imidazole derivatives, designated HL1 and HL2, were tested for their antibacterial activity. HL1 showed a Minimum Inhibitory Concentration (MIC) of 625 μg/mL against S. aureus, while HL2 inhibited both S. aureus and Methicillin-resistant S. aureus (MRSA) at 625 μg/mL. Against E. coli, HL2 had a higher MIC of 2500 μg/mL. researchgate.netnih.gov Another study investigating N-alkylimidazole derivatives found a general increase in antibacterial activity with increasing length of the alkyl carbon chain, which is thought to facilitate better interaction with the bacterial cell membrane. nih.gov Imidazole chloride ionic liquids also demonstrated potent antibacterial activity against S. aureus, with toxicity being positively correlated to the length of the alkyl side chain. frontiersin.org Some imidazoquinolone hybrids have shown excellent activity, with MIC values as low as 0.15 to 3.0 μg/mL against S. aureus and 0.7 to 3.0 μg/mL against E. coli. researchgate.net

| Compound/Derivative Class | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Imidazole Derivative HL1 | S. aureus (ATCC 29213) | 625 μg/mL | researchgate.netnih.gov |

| Imidazole Derivative HL2 | S. aureus (ATCC 29213) | 625 μg/mL | researchgate.netnih.gov |

| Imidazole Derivative HL2 | E. coli (ATCC 25922) | 2500 μg/mL | nih.gov |

| Imidazoquinolone hybrid (1a) | S. aureus | 0.15 - 3.0 μg/mL | researchgate.net |

| Imidazoquinolone hybrid (1a) | E. coli | 0.7 - 3.0 μg/mL | researchgate.net |

| Amino acid-based imidazolium (B1220033) salt (3b) | E. coli | 128 μg/mL (MBC) | nih.gov |

Assessment Against Fungal Pathogens (Candida albicans, Aspergillus niger)

The imidazole scaffold is a cornerstone of many antifungal agents. ijbpsa.com Consequently, analogues of 4-(1-methyl-1H-imidazol-2-yl)butanal are subjects of significant interest for their potential activity against clinically relevant fungal pathogens such as Candida albicans and Aspergillus niger. Research has shown that various imidazole derivatives exhibit potent antifungal effects against these organisms. nih.govresearchgate.net

Studies on diverse imidazole derivatives have demonstrated their ability to inhibit the growth of both yeast and filamentous fungi. irjmets.com The antifungal efficacy of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. For many imidazole analogues, these values indicate significant activity against various strains of Candida and Aspergillus. mdpi.comnih.gov The association of imidazole derivatives with other molecules, such as surface-active agents, has been explored as a strategy to enhance their cellular uptake and, consequently, their antifungal potency against Candida species. mdpi.com

| Pathogen | General Findings for Imidazole Analogues | Key Research Focus |

|---|---|---|

| Candida albicans | Many derivatives show fungistatic or fungicidal activity. irjmets.com | Overcoming resistance to standard azole drugs like fluconazole. researchgate.netnih.gov |

| Aspergillus niger | Derivatives have shown inhibitory effects on growth. ijbpsa.com | Development of broad-spectrum antifungal agents. irjmets.com |

Mechanistic Insights into Antimicrobial Action (e.g., DNA gyrase inhibition)

The primary mechanism of antifungal action for most clinically used imidazole drugs involves the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase. nih.govirjmets.com This enzyme is crucial for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. ijbpsa.comnano-ntp.com By disrupting ergosterol synthesis, these compounds compromise the integrity of the fungal cell membrane, leading to cell lysis and death. nano-ntp.com

While ergosterol synthesis inhibition is the most well-documented antifungal mechanism, research into novel imidazole derivatives explores alternative molecular targets to overcome resistance and broaden the spectrum of activity. One such target is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and cell division. nih.govals-journal.com Inhibition of this enzyme leads to bactericidal effects. While DNA gyrase is a validated target for antibacterial agents like quinolones, its role as a primary target for imidazole compounds is an area of ongoing investigation. nih.govnih.gov Some studies suggest that certain heterocyclic compounds can interfere with nucleic acid synthesis, providing a potential, though less characterized, mechanism of action for some imidazole analogues. nano-ntp.com

In Vivo Pharmacological Studies in Pre-clinical Animal Models (e.g., neuroprotective effects in AD models)

Beyond antimicrobial applications, imidazole derivatives have been extensively studied for their effects on the central nervous system, particularly for their potential neuroprotective properties in animal models of Alzheimer's disease (AD). researchgate.net Research has shown that compounds featuring an imidazole core can modulate targets relevant to neurodegeneration. news-medical.netnih.gov

In murine models of AD, the administration of specific imidazole-linked compounds has been shown to ameliorate cognitive impairments and improve synaptic plasticity. nih.govnih.gov These beneficial effects are often linked to the modulation of neuroinflammation and other pathological markers associated with the disease. nih.govnih.govnih.gov These preclinical findings suggest that the imidazole scaffold is a valuable starting point for the development of novel agents for neurodegenerative disorders. news-medical.netnih.gov

Investigation of Molecular Targets and Pathways in Animal Tissues

In preclinical animal models of neurodegenerative diseases, research has identified several molecular targets and pathways for imidazole-based compounds. A significant focus has been on the imidazoline (B1206853) I2 receptors (I2-IRs), which are considered relevant targets in AD. news-medical.netnih.gov Ligands that modulate these receptors have shown promising therapeutic effects in animal studies. nih.gov

In addition to I2-IRs, studies have pointed towards other mechanisms. For instance, some 1,5-diarylimidazoles have been found to promote microtubule polymerization, which could counteract the tau pathology seen in AD. acs.org Furthermore, the structural similarities of some imidazole derivatives to nonsteroidal anti-inflammatory drugs (NSAIDs) have led to investigations into their ability to modulate pathways involving cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), which are linked to neuroinflammation. acs.orgnih.gov In animal tissues, the administration of these compounds has been shown to reduce markers of neuroinflammation, suggesting a direct impact on these inflammatory pathways. nih.gov

Exploratory Pharmacokinetic and Pharmacodynamic Studies in Animal Models

Exploratory pharmacokinetic (PK) and pharmacodynamic (PD) studies are crucial for the preclinical evaluation of new chemical entities. For imidazole derivatives, these studies in animal models aim to understand their absorption, distribution, metabolism, and excretion (ADME) profiles. ijrpc.com Generally, imidazole-based compounds like the benzimidazoles exhibit limited water solubility and are often formulated for oral administration. msdvetmanual.com

Following administration, these compounds are absorbed and distributed to various tissues. nih.gov Studies in animal models track the concentration of the parent compound and its metabolites in plasma and target tissues, such as the brain for neuroprotective agents. nih.gov This helps establish a relationship between the drug's concentration and its observed pharmacological effect (the PD response), such as the improvement of cognitive markers in AD models. nih.gov These preliminary PK/PD studies are essential for optimizing the properties of lead compounds. nih.gov

Investigation of Anti-inflammatory Pathways in Cellular Models

The anti-inflammatory potential of the imidazole scaffold has been well-documented in various cellular models. nih.govsciencescholar.us Imidazole derivatives have been shown to modulate key inflammatory pathways, suggesting their potential utility in a range of inflammatory conditions.

Research using cell lines, such as RAW264.7 macrophages, has demonstrated that certain imidazole-containing molecules can effectively inhibit the production of pro-inflammatory mediators. rsc.org These include nitric oxide (NO) and cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). rsc.org The mechanisms underlying these effects are varied and include the inhibition of enzymes like COX and the modulation of signaling cascades such as the p38 MAP kinase pathway, which is a key regulator of inflammatory responses. sciencescholar.usacs.org

| Pathway/Mediator | Effect of Imidazole Derivatives in Cellular Models | Reference Cellular Model |

|---|---|---|

| Pro-inflammatory Cytokines (IL-6, TNF-α) | Inhibited production. rsc.org | LPS-stimulated RAW264.7 cells. rsc.org |

| Nitric Oxide (NO) | Reduced detection. rsc.org | RAW264.7 macrophage cell line. rsc.org |

| p38 MAP Kinase | Inhibitory activity observed. acs.org | Enzyme-based assays. acs.org |

| Leukotriene B4 Production | Inhibited by some imidazole antimycotics. researchgate.net | Activated neutrophils. researchgate.net |

Anti-Parasitic and Anti-Protozoal Activity Studies in Model Systems

The imidazole and related benzimidazole (B57391) rings are present in several drugs used to treat parasitic and protozoal infections. nih.govmdpi.com Consequently, novel imidazole derivatives are frequently screened for activity against a variety of protozoan parasites.

Studies have demonstrated the efficacy of imidazole-based compounds against organisms such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, with some novel derivatives showing potency greater than the standard drug, metronidazole, in in vitro models. researchgate.netnih.gov Furthermore, research has identified activity against Leishmania mexicana and Trypanosoma brucei, the causative agent of African trypanosomiasis. nih.govnih.govresearchgate.net The mechanism of action for these compounds can involve interaction with biopolymers like DNA and RNA, disrupting essential cellular functions in the parasites. nih.gov

Potential Applications of 4 1 Methyl 1h Imidazol 2 Yl Butanal in Diverse Research Areas

A Versatile Intermediate for Complex Molecule Synthesis

The chemical reactivity of 4-(1-methyl-1H-imidazol-2-yl)butanal makes it an important intermediate in the synthesis of more elaborate molecular structures. Its aldehyde functionality and imidazole (B134444) core provide multiple reaction sites for building intricate chemical architectures.

A Foundational Component for Heterocyclic Scaffolds

The imidazole ring is a fundamental component of many biologically active molecules and functional materials. The compound 4-(1-methyl-1H-imidazol-2-yl)butanal serves as a valuable building block for constructing a variety of heterocyclic scaffolds. The aldehyde group can undergo a range of chemical transformations, including condensation and cyclization reactions, to form new ring systems fused to or incorporating the imidazole moiety. This versatility allows for the creation of diverse molecular frameworks with potential applications in medicinal chemistry and materials science.

For instance, the aldehyde can react with various amines and active methylene (B1212753) compounds to construct larger, more complex heterocyclic systems. This approach is crucial in the discovery of new pharmacophores and the development of novel materials with specific properties.

A Precursor for Advanced Pharmaceutical and Agrochemical Intermediates

The imidazole nucleus is a common feature in many pharmaceutical and agrochemical compounds due to its ability to interact with biological targets. The compound 4-(1-methyl-1H-imidazol-2-yl)butanal is a key precursor for synthesizing intermediates used in the production of these advanced products. Its chemical structure can be strategically modified to introduce various functional groups, leading to the development of new therapeutic agents and crop protection chemicals.

Research has shown that imidazole-containing compounds exhibit a wide range of biological activities, including antimicrobial and antifungal properties. The aldehyde group of 4-(1-methyl-1H-imidazol-2-yl)butanal can be transformed into other functional groups, such as carboxylic acids, alcohols, or amines, which can then be further elaborated to create molecules with desired biological activities.

A Key Player in the Development of Functional Materials and Polymers

The unique electronic and coordination properties of the imidazole ring make 4-(1-methyl-1H-imidazol-2-yl)butanal a promising candidate for the development of innovative functional materials and polymers.

| Dye Component | Function | Contribution of Imidazole Motif |

| Donor (D) | Electron-donating part of the dye | Can act as a donor or auxiliary donor nih.gov |

| π-Linker/Branch | Connects the donor and acceptor | Extends π-conjugation, improving light harvesting nih.gov |

| Acceptor (A) | Electron-accepting part, anchors to TiO2 | Can function as an acceptor nih.gov |

Integration into Coordination Polymers and Metal-Organic Frameworks

Coordination polymers (CPs) and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.govmdpi.com These materials have garnered significant interest due to their potential applications in gas storage, separation, and catalysis. nih.gov The nitrogen atoms in the imidazole ring of 4-(1-methyl-1H-imidazol-2-yl)butanal can coordinate to metal centers, making it a suitable ligand for the construction of CPs and MOFs. nih.govnih.gov The butanal side chain can be further functionalized to introduce additional coordination sites or to modify the properties of the resulting framework.

The flexibility of the butanal chain and the coordinating ability of the imidazole ring allow for the formation of diverse and complex structures. The aldehyde group can also participate in post-synthetic modification of the MOF, enabling the introduction of new functionalities within the pores of the material.

A Promising Candidate in Catalysis as a Ligand or Precursor

The imidazole moiety is a key component of N-heterocyclic carbenes (NHCs), which are a class of versatile ligands for transition metal catalysts. nih.gov These catalysts are widely used in a variety of organic transformations. Imidazolium (B1220033) salts, which are precursors to NHCs, can be synthesized from imidazole derivatives. nih.gov The compound 4-(1-methyl-1H-imidazol-2-yl)butanal can serve as a starting material for the synthesis of functionalized imidazolium salts and subsequently, novel NHC ligands.

The butanal group can be modified to tune the steric and electronic properties of the resulting NHC ligand, which in turn can influence the activity and selectivity of the metal catalyst. This allows for the rational design of catalysts for specific chemical reactions.

| Catalyst Component | Role | Potential Contribution of 4-(1-methyl-1H-imidazol-2-yl)butanal |

| Metal Center | Active site of the catalyst | The imidazole-derived ligand coordinates to the metal. |

| Ligand | Modifies the properties of the metal center | Can be a precursor to N-heterocyclic carbene (NHC) ligands. nih.gov |

| Substrate | Reactant molecule | The catalyst facilitates the transformation of the substrate. |

Organic Catalysis and Organocatalysis

The imidazole moiety is a well-established organocatalyst, capable of promoting a range of chemical reactions. ias.ac.in The N-methylimidazole component of 4-(1-methyl-1H-imidazol-2-yl)butanal can act as a nucleophilic catalyst or a base. For instance, N-methylimidazole has been shown to be an effective catalyst for aza-Michael addition reactions, facilitating the formation of carbon-nitrogen bonds under mild conditions. organic-chemistry.org This catalytic activity stems from the ability of the imidazole nitrogen to activate substrates.

The presence of the aldehyde group in 4-(1-methyl-1H-imidazol-2-yl)butanal introduces the possibility of synergistic catalytic effects or its participation in the reaction itself. While the aldehyde could be a site for transformation, the primary catalytic role would likely be attributed to the N-methyl-imidazole ring.

Table 1: Potential Organocatalytic Applications of the N-Methylimidazole Moiety

| Reaction Type | Role of N-Methylimidazole | Potential Outcome with 4-(1-methyl-1H-imidazol-2-yl)butanal |

| Aza-Michael Addition | Nucleophilic catalyst | Catalyze the addition of N-nucleophiles to α,β-unsaturated compounds. organic-chemistry.org |

| Acylation Reactions | Nucleophilic catalyst | Promote the transfer of acyl groups to alcohols and amines. |

| Knoevenagel Condensation | Base catalyst | Facilitate the condensation of aldehydes or ketones with active methylene compounds. mdpi.com |

Transition Metal-Catalyzed Reactions

The imidazole ring is a common and effective ligand in transition metal chemistry. wikipedia.orgjocpr.com The nitrogen atoms of the imidazole ring can coordinate to a variety of transition metals, forming stable complexes that can catalyze a wide range of organic transformations. researchgate.net The N-methylimidazole in 4-(1-methyl-1H-imidazol-2-yl)butanal can act as a ligand, with the imine-type nitrogen readily binding to metal centers. wikipedia.org

These metal complexes can be employed as catalysts in reactions such as cross-coupling, hydrogenation, and oxidation. The aldehyde functionality on the butanal side chain could either remain as a spectator group, be protected during the reaction, or be involved in a subsequent transformation. The steric and electronic properties of the entire molecule would influence the catalytic activity of the resulting metal complex.

Table 2: Potential Roles in Transition Metal-Catalyzed Reactions

| Metal | Potential Catalytic Application | Role of 4-(1-methyl-1H-imidazol-2-yl)butanal |

| Palladium | Cross-coupling reactions (e.g., Suzuki, Heck) | Ligand to stabilize and activate the palladium catalyst. |